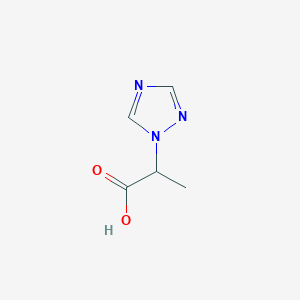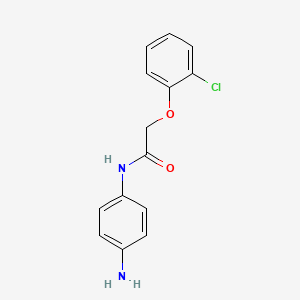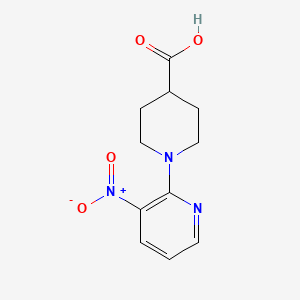
1-(3-硝基吡啶-2-基)哌啶-4-羧酸
概述
描述
作用机制
Target of Action
It’s worth noting that piperidine derivatives have been known to interact with gaba (γ-aminobutyric acid) receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Nitropyridines have been known to undergo reactions involving the migration of the nitro group , which could potentially influence its interaction with its targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid . .
实验室实验的优点和局限性
The advantages of using 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid in lab experiments include its low cost, easy availability, and high purity. It is also relatively safe to use in laboratory settings. The main limitation of using 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid in lab experiments is its instability in the presence of light and heat. It is also sensitive to oxidation, which can lead to the formation of impurities.
未来方向
The potential future directions for 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid include the development of new synthesis methods, the exploration of its potential use as a drug target, and the investigation of its potential therapeutic applications. Additionally, further research could be carried out to explore its potential use as a tool for diagnostics and drug delivery. Finally, further research could be conducted to explore its potential use as a reagent in organic synthesis.
科学研究应用
药物设计与合成
该化合物用于药物的设计和合成 . 它是设计药物的重要合成片段,在制药行业发挥着至关重要的作用 . 其衍生物存在于二十多种药物类别中 .
抗癌应用
哌啶衍生物,包括“1-(3-硝基吡啶-2-基)哌啶-4-羧酸”,被用作抗癌剂 . 它们正在以不同的方式用于对抗各种类型的癌症 .
抗病毒应用
哌啶衍生物也用作抗病毒剂 . 它们在抑制各种病毒的复制方面显示出有效性 .
抗疟疾应用
这些化合物已用于治疗疟疾 . 它们在抑制导致疟疾的疟原虫的生长方面显示出潜力 .
抗菌和抗真菌应用
哌啶衍生物用作抗菌和抗真菌剂 . 它们在抑制各种细菌和真菌的生长方面显示出有效性 .
降压应用
这些化合物用于治疗高血压 . 它们在降低高血压方面显示出潜力 .
镇痛和抗炎应用
哌啶衍生物用作镇痛和抗炎剂 . 它们在缓解疼痛和减少炎症方面显示出有效性 .
抗阿尔茨海默病、抗精神病和抗凝血应用
这些化合物用于治疗阿尔茨海默病、精神病障碍和预防血栓形成 . 它们在抑制阿尔茨海默病的进展、控制精神病症状和预防血栓形成方面显示出潜力 .
生化分析
Biochemical Properties
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group is known to participate in redox reactions, which can influence the activity of enzymes involved in oxidative stress responses. Additionally, the piperidine ring structure allows for interactions with neurotransmitter receptors, potentially modulating their activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and protection from light. Prolonged exposure to environmental factors can lead to its degradation, potentially altering its biochemical properties and efficacy .
Dosage Effects in Animal Models
The effects of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, influencing its localization and availability for biochemical reactions .
Subcellular Localization
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of the compound can significantly impact its activity and function .
属性
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)8-3-6-13(7-4-8)10-9(14(17)18)2-1-5-12-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAAHRDLCVCDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


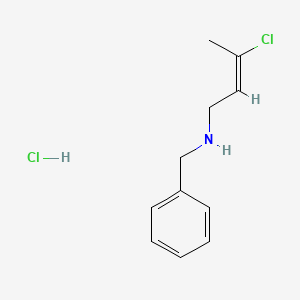

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
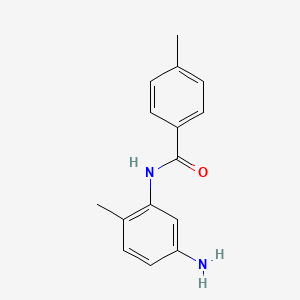

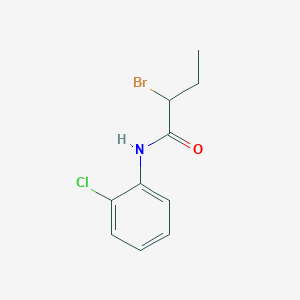
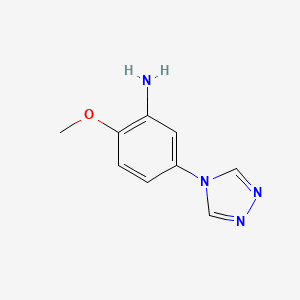
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
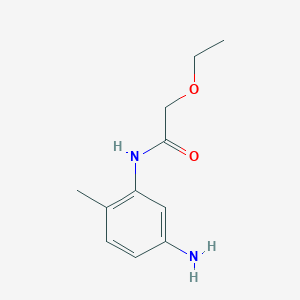
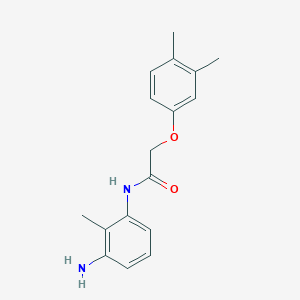
![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)
